5-(1-Ethoxyethoxy)pent-1-yne 5-(1-Ethoxyethoxy)pent-1-yne
Brand Name: Vulcanchem
CAS No.: 61565-19-3
VCID: VC18439369
InChI: InChI=1S/C9H16O2/c1-4-6-7-8-11-9(3)10-5-2/h1,9H,5-8H2,2-3H3
SMILES:
Molecular Formula: C9H16O2
Molecular Weight: 156.22 g/mol

5-(1-Ethoxyethoxy)pent-1-yne

CAS No.: 61565-19-3

Cat. No.: VC18439369

Molecular Formula: C9H16O2

Molecular Weight: 156.22 g/mol

* For research use only. Not for human or veterinary use.

5-(1-Ethoxyethoxy)pent-1-yne - 61565-19-3

Specification

CAS No. 61565-19-3
Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
IUPAC Name 5-(1-ethoxyethoxy)pent-1-yne
Standard InChI InChI=1S/C9H16O2/c1-4-6-7-8-11-9(3)10-5-2/h1,9H,5-8H2,2-3H3
Standard InChI Key NLFPIKUDKBJDMY-UHFFFAOYSA-N
Canonical SMILES CCOC(C)OCCCC#C

Introduction

Structural Characterization and Molecular Properties

The molecular architecture of 5-(1-Ethoxyethoxy)pent-1-yne features a pent-1-yne backbone substituted at the fifth carbon with a 1-ethoxyethoxy group. Key structural identifiers include:

  • SMILES Notation: CCOC(C)OCCCC#C

  • InChIKey: NLFPIKUDKBJDMY-UHFFFAOYSA-N

  • IUPAC Name: 5-(1-ethoxyethoxy)pent-1-yne

The terminal alkyne (CCH\text{C} \equiv \text{CH}) confers sp-hybridization, enabling linear geometry and electrophilic reactivity. The ethoxyethoxy group (CH(OCH2CH3)OCH2CH3\text{CH(OCH}_2\text{CH}_3)\text{OCH}_2\text{CH}_3) introduces steric bulk and potential for hydrolysis under acidic or basic conditions.

Predicted Collision Cross Section (CCS)

Ion mobility spectrometry data reveal the compound’s gas-phase behavior across different adducts:

Adductm/zPredicted CCS (Ų)
[M+H]+157.12232132.9
[M+Na]+179.10426142.7
[M+NH4]+174.14886136.9
[M-H]-155.10776124.4

These values indicate a moderate-sized molecule with adduct-dependent conformational flexibility .

Synthesis and Manufacturing Considerations

While explicit synthetic protocols remain undocumented in peer-reviewed literature, commercial suppliers describe its preparation via alkyne-ether coupling reactions. A plausible route involves:

  • Alkyne Activation: Propiolic acid derivatives react with ethoxyethanol under Mitsunobu conditions to install the ether linkage.

  • Chain Elongation: Sequential alkylation or Grignard additions extend the carbon backbone.

Reaction efficiency is influenced by solvent polarity (e.g., THF vs. DMF), temperature (typically 0–60°C), and catalysts (e.g., CuI for alkyne couplings). Yield optimization remains an open challenge, as no industrial-scale production data are available.

Physicochemical and Spectroscopic Profiles

Solubility and Stability

  • Solubility: Likely polar aprotic solvents (e.g., DCM, THF) due to the ether moiety; limited aqueous solubility (log P1.8\text{log P} \approx 1.8, estimated).

  • Stability: Susceptible to acid-catalyzed hydrolysis of the ethoxyethoxy group, generating pent-1-yn-5-ol and ethanol.

Spectroscopic Fingerprints

  • IR Spectroscopy: Expected peaks at 3300cm1\approx 3300 \, \text{cm}^{-1} (C≡C-H stretch), 1100cm11100 \, \text{cm}^{-1} (C-O-C ether stretch) .

  • NMR:

    • 1H^1\text{H}: δ 1.2–1.4 ppm (ethoxy CH3_3), δ 2.2–2.5 ppm (propargyl CH2_2), δ 4.5–4.7 ppm (ether CH-O) .

    • 13C^{13}\text{C}: δ 70–75 ppm (ether carbons), δ 80–85 ppm (sp-hybridized alkyne carbon) .

Reactivity and Functionalization Pathways

The compound’s reactivity stems from two key sites:

Alkyne-Based Transformations

  • Nucleophilic Additions: Deprotonation (e.g., with LDA) forms acetylides for C-C bond formation .

  • Cycloadditions: Participation in Huisgen azide-alkyne click chemistry under Cu(I) catalysis .

Ether Group Modifications

  • Hydrolysis: Acidic conditions (HCl/H2_2O) cleave the ethoxyethoxy group to yield primary alcohols.

  • Oxidation: Tertiary ethers are generally oxidation-resistant, preserving the backbone under mild conditions .

Applications in Organic Synthesis

5-(1-Ethoxyethoxy)pent-1-yne serves as a bifunctional building block:

Protective Group Strategy

The ethoxyethoxy group temporarily masks hydroxyl functionality during multi-step syntheses, as demonstrated in analogous compounds for pheromone production .

Cross-Coupling Reactions

Palladium-catalyzed Sonogashira couplings exploit the terminal alkyne for sp2^2-sp bond formation, useful in conjugated polymer synthesis .

Natural Product Analogues

Structural parallels to insect pheromones (e.g., 8-dodecenyl acetates) suggest potential in agrochemical research .

Research Gaps and Future Directions

Despite its synthetic promise, critical knowledge gaps persist:

  • Toxicity Data: No LD50_{50} or ecotoxicological studies are available.

  • Catalytic Applications: Unexplored potential in asymmetric catalysis or organometallic chemistry.

  • Scalable Synthesis: Current methods lack yield optimization and green chemistry metrics.

Future studies should prioritize kinetic resolution techniques and enantioselective transformations to unlock pharmaceutical applications .

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